Dibutyl ether

Grignard Reaction Solvent Process Safety Distillation

Standard ethers fail at higher temperatures or create emulsion risks. Dibutyl ether (DBE) solves both: its 142.4°C boiling point enables safe scale-up of air-sensitive reactions, while 0.03% water solubility ensures clean phase separation. - **Process safety**: Flash point 25°C vs. diethyl ether's -40°C. - **Catalyst modifier**: Delivers 92% cis-1,4 content in polyisoprene synthesis. - **Supply**: Available in multi-liter quantities; stable for ambient shipping.

Molecular Formula C8H18O
(CH3CH2CH2CH2)2O
C8H18O
Molecular Weight 130.23 g/mol
CAS No. 142-96-1
Cat. No. B3395818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyl ether
CAS142-96-1
Synonymsdibutyl ether
Molecular FormulaC8H18O
(CH3CH2CH2CH2)2O
C8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCOCCCC
InChIInChI=1S/C8H18O/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
InChIKeyDURPTKYDGMDSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72.5° F (NTP, 1992)
0.00 M
Miscible with benzene and most org solvents
Sol in all prop in alc, ether;  very sol in acetone
Miscible with oxygenated solvents
In water, 300 mg/L at 25 °C
Solubility in water, g/100ml:

Structure & Identifiers


Interactive Chemical Structure Model





Dibutyl Ether Procurement: Essential Baseline Data


Dibutyl ether (DBE), also known as di-n-butyl ether, is a symmetrical aliphatic ether with the molecular formula C8H18O and a molar mass of 130.23 g/mol [1]. It is a colorless, mobile liquid with a characteristic ethereal odor . Key physical properties include a normal boiling point of 142.4 °C, a melting point of −97.9 °C, and a density of 0.769 g/cm³ at 20 °C [1]. DBE is sparingly soluble in water (0.03 wt% at 20 °C) but miscible with most organic solvents, making it an effective aprotic solvent and extractant . Its high cetane number (~100) and volumetric energy density (31.6 MJ/L) also position it as a next-generation biofuel candidate [2]. This guide establishes the specific, data-backed differentiators that make DBE the preferred choice over its closest analogs in critical applications.

Dibutyl Ether: Structure-Driven Performance


Attempting to substitute dibutyl ether with a generic, lower-molecular-weight ether (e.g., diethyl ether, THF) or a polar aprotic alternative often leads to catastrophic process failure, safety hazards, or suboptimal yield. The critical differentiator is the interplay of its C8 alkyl chain length with the ether oxygen: it provides a unique combination of a high boiling point, low water solubility, and enhanced oxidative stability that are absent in smaller ethers . While diethyl ether's volatility creates severe fire and explosion risks, dibutyl ether's 142 °C boiling point enables higher-temperature reactions and simplifies solvent recovery [1]. Its near-immiscibility with water (0.03 wt%) allows for clean phase separation, a feature not possible with water-miscible alternatives like THF [2]. Generic substitution overlooks these quantifiable, process-critical advantages, which are detailed in the following evidence.

Dibutyl Ether Evidence Guide


Process Safety Advantage Over Diethyl Ether

Dibutyl ether provides a significantly wider and safer liquid operating range compared to diethyl ether, a direct in-class comparator. Its boiling point is over 100 °C higher, which dramatically reduces solvent loss and the formation of explosive vapor/air mixtures [1]. This higher boiling point is critical for reactions requiring elevated temperatures, such as those involving depolymerization of paraformaldehyde in Grignard syntheses, which is not feasible with the low boiling point of diethyl ether [2].

Grignard Reaction Solvent Process Safety Distillation

Extraction Efficiency: Water Immiscibility vs. THF

Dibutyl ether's near-immiscibility with water is a defining feature for extraction processes, particularly when compared to a common alternative solvent like Tetrahydrofuran (THF). Its water solubility is 0.03% by weight at 20 °C, while THF is completely miscible with water . This extreme difference enables clean, efficient phase separation without the need for additional drying steps or suffering from significant product loss to the aqueous phase, as demonstrated in the purification of wet-process phosphoric acid where DBE showed good purification behavior for metallic impurities [1].

Liquid-Liquid Extraction Purification Phase Separation

cis-1,4-Polyisoprene: Stereospecificity vs. Anisole

In the synthesis of cis-1,4-polyisoprene, the choice of electron donor modifier in Al-Ti catalyst systems dictates the polymer's microstructure and resulting properties. A direct comparative study found that using dibutyl ether as a modifier leads to a polymer with a high cis-1,4 content of 92% and rapid catalyst prefabrication, whereas using anisole or methyl tert-butyl ether failed to cooperate effectively with the TiCl4 catalyst, resulting in inferior catalyst performance and lower stereospecificity [1].

Stereospecific Polymerization Catalyst Modification Polyisoprene

High-Cetane Biofuel Potential

Dibutyl ether is a high-performance biofuel candidate, exhibiting a cetane number (~100) and volumetric energy density (31.6 MJ/L) that significantly outperform smaller ethers. In a direct comparison, DBE's energy density is 31.6 MJ/L, which is 66% higher than that of dimethyl ether (19.03 MJ/L) and 17% higher than that of diethyl ether (26.9 MJ/L) [1]. Its cetane number of ~100 is approximately double that of conventional diesel (40-55) [2]. n-alkyl ethers with a carbon number of 8 or higher, like DBE, are noted to have cetane numbers exceeding 100 .

Biofuel Diesel Substitute Combustion

Grignard Yield and Safety vs. Diethyl Ether

A foundational study by Marvel et al. established that dibutyl ether is a direct and effective substitute for diethyl ether in Grignard reagent preparation, yielding comparable quantities of reagent and subsequent reaction products [1]. Crucially, it provides this comparable performance without the extreme volatility and associated fire hazards of diethyl ether. The study highlights that DBE's higher boiling point allows for reactions to be conducted at temperatures sufficient to depolymerize paraformaldehyde in situ, a distinct advantage for the synthesis of primary alcohols [1].

Grignard Reaction Organometallic Synthesis Solvent Selection

Dibutyl Ether: Key Application Scenarios


Safer High-Temperature Grignard Syntheses

Procure dibutyl ether when scaling up Grignard, Wittig, or alkyl lithium reactions that require higher temperatures or extended reaction times. The solvent's 142.4 °C boiling point and 25 °C flash point [1] mitigate the extreme fire and explosion risks associated with diethyl ether (b.p. 34.6 °C, flash point -40 °C) while delivering comparable reagent yields [2]. This is particularly critical for reactions requiring the depolymerization of paraformaldehyde, which is enabled by DBE's higher boiling range [2].

Liquid-Liquid Extraction for High-Value Products

Select dibutyl ether for extraction and purification processes where clean phase separation and minimal product loss to an aqueous phase are paramount. Its extremely low water solubility of 0.03% at 20 °C guarantees efficient separation and high-purity product recovery, a stark contrast to completely water-miscible alternatives like THF. This property is a proven advantage in processes such as wet-process phosphoric acid purification [3].

Stereospecific Catalyst for cis-1,4-Polyisoprene

For the production of high-performance synthetic rubber, dibutyl ether is the recommended electron donor modifier for Al-Ti catalyst systems. Its use directly results in a polyisoprene product with a high cis-1,4 content of 92% [4], a key microstructural feature for material properties. Alternative ethers like anisole or MTBE fail to cooperate effectively with the catalyst, making dibutyl ether a non-substitutable component for this specific, high-value application [4].

High-Cetane Biofuel and Diesel Blending

Specify dibutyl ether as a high-performance biofuel blendstock or neat fuel for compression-ignition engines. Its volumetric energy density of 31.6 MJ/L is 66% higher than dimethyl ether's [5], and its cetane number of ~100 is approximately double that of conventional diesel . These properties translate to better ignitability, improved atomization, and reduced soot formation in engine studies [5], making it a superior choice over other ether-based fuel candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibutyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.